4-Isothiocyanato-3,5-dimethylphenol 4-Isothiocyanato-3,5-dimethylphenol
Brand Name: Vulcanchem
CAS No.: 1246818-00-7
VCID: VC0131389
InChI: InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3
SMILES: CC1=CC(=CC(=C1N=C=S)C)O
Molecular Formula: C9H9NOS
Molecular Weight: 179.237

4-Isothiocyanato-3,5-dimethylphenol

CAS No.: 1246818-00-7

Cat. No.: VC0131389

Molecular Formula: C9H9NOS

Molecular Weight: 179.237

* For research use only. Not for human or veterinary use.

4-Isothiocyanato-3,5-dimethylphenol - 1246818-00-7

Specification

CAS No. 1246818-00-7
Molecular Formula C9H9NOS
Molecular Weight 179.237
IUPAC Name 4-isothiocyanato-3,5-dimethylphenol
Standard InChI InChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3
Standard InChI Key CEUCLBRTBJPLGR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N=C=S)C)O

Introduction

Basic Chemical Information and Properties

4-Isothiocyanato-3,5-dimethylphenol is characterized by a phenolic ring substituted with two methyl groups at positions 3 and 5, and an isothiocyanate functional group at position 4. This unique structural arrangement contributes to its distinct chemical properties and reactivity profiles.

Chemical Identifiers and Physical Properties

The compound exhibits specific chemical identifiers that facilitate its recognition and characterization in scientific literature and databases, as presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties of 4-Isothiocyanato-3,5-dimethylphenol

PropertyValue
CAS Number1246818-00-7
Molecular FormulaC₉H₉NOS
Molecular Weight179.24 g/mol
IUPAC Name4-isothiocyanato-3,5-dimethylphenol
InChIInChI=1S/C9H9NOS/c1-6-3-8(11)4-7(2)9(6)10-5-12/h3-4,11H,1-2H3
InChIKeyCEUCLBRTBJPLGR-UHFFFAOYSA-N
SMILESCC1=CC(=CC(=C1N=C=S)C)O
AppearanceYellow solid/pale yellow needles
SolubilitySoluble in methanol
Storage Conditions2-8°C, away from direct sunlight

The physical state of 4-Isothiocyanato-3,5-dimethylphenol is solid at room temperature, typically appearing as pale yellow crystals or needles. Its solubility characteristics are particularly important for laboratory applications, with good solubility in methanol, which facilitates its use in various experimental procedures .

Structural Characteristics and Analysis

The structure of 4-Isothiocyanato-3,5-dimethylphenol combines several functional groups that contribute to its chemical reactivity and biological activities. The molecule features a hydroxyl group that can participate in hydrogen bonding and act as a proton donor, while the isothiocyanate group is highly reactive toward nucleophiles, particularly amines and thiols.

Functional Group Analysis

The phenolic hydroxyl group at position 4 contributes to the compound's acidity and potential for hydrogen bonding, while the isothiocyanate (-N=C=S) group represents a reactive center that can undergo various transformations, particularly nucleophilic additions. The two methyl groups at positions 3 and 5 influence the electron density distribution within the aromatic ring, affecting both reactivity and physical properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties and potential applications of 4-Isothiocyanato-3,5-dimethylphenol, it is valuable to compare it with structurally similar compounds.

Comparison with Other Isothiocyanates

Table 2: Comparative Analysis of 4-Isothiocyanato-3,5-dimethylphenol with Similar Compounds

CompoundStructureKey DifferencesBiological Activities
SulforaphaneAliphatic isothiocyanateLacks phenolic and aromatic structureAnticancer, antioxidative properties
Phenyl Ethyl IsothiocyanateContains phenethyl groupNo methyl substituents or hydroxyl groupChemopreventive properties
1-Isothiocyanatomethyl-4-phenylbenzeneBiphenyl structureDifferent position of isothiocyanate groupLess studied for biological activities
4-(Methylthio)-3,5-dimethylphenolContains methylthio instead of isothiocyanateLess reactive functional groupDifferent biological target profile

The presence of both the phenolic hydroxyl group and the isothiocyanate functionality in 4-Isothiocyanato-3,5-dimethylphenol distinguishes it from many other isothiocyanates. This unique combination contributes to its specific reactivity patterns and biological activities .

Structure-Activity Relationships

Chemical Reactivity and Reaction Mechanisms

4-Isothiocyanato-3,5-dimethylphenol participates in various chemical reactions, primarily through its isothiocyanate and phenolic functional groups.

Nucleophilic Reactions

The isothiocyanate group readily reacts with nucleophiles, particularly amines and thiols, to form substituted products. These reactions proceed through nucleophilic addition to the central carbon of the isothiocyanate group, followed by various subsequent transformations depending on the specific nucleophile and reaction conditions.

Oxidation and Reduction Reactions

4-Isothiocyanato-3,5-dimethylphenol can undergo oxidation and reduction under specific conditions:

  • Oxidation: Typically employing oxidizing agents such as hydrogen peroxide, affecting primarily the phenolic hydroxyl group

  • Reduction: Utilizing reducing agents like sodium borohydride, potentially targeting the isothiocyanate functionality

Applications in Scientific Research

Beyond its potential therapeutic applications, 4-Isothiocyanato-3,5-dimethylphenol serves valuable roles in various scientific research areas.

Synthetic Intermediate

The compound functions as an important intermediate in organic synthesis, particularly in the production of:

  • Xylazine metabolites

  • Complex organic structures requiring selective functionalization

  • Novel bioactive compounds with tailored properties

Analytical Applications

The unique structural features of 4-Isothiocyanato-3,5-dimethylphenol make it useful in analytical chemistry:

  • As a reference standard for chromatographic analysis

  • In the development of selective detection methods for related compounds

  • For structural elucidation studies of complex natural products

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